6-Bromo-2,3-diiodonitrobenzene
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Overview
Description
6-Bromo-2,3-diiodonitrobenzene is an organic compound with the molecular formula C6H2BrI2NO2 It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, iodine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-diiodonitrobenzene typically involves the bromination and iodination of nitrobenzene derivatives. One common method involves the nitration of bromobenzene followed by iodination. The reaction conditions often require the use of strong acids and oxidizing agents to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the controlled addition of bromine and iodine to a nitrobenzene precursor. The reaction conditions are carefully monitored to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-diiodonitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly used for reducing the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although care must be taken due to the potential for over-oxidation.
Major Products Formed
Substitution: Products depend on the substituents introduced, such as 6-bromo-2,3-diaminonitrobenzene.
Reduction: The primary product is 6-bromo-2,3-diiodoaniline.
Oxidation: Products vary based on the extent of oxidation, potentially leading to ring-cleavage products.
Scientific Research Applications
6-Bromo-2,3-diiodonitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-diiodonitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in electron transfer reactions, while the bromine and iodine atoms can engage in halogen bonding. These interactions can affect various biochemical pathways and molecular processes.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2,3-diiodoaniline: Similar structure but with an amino group instead of a nitro group.
6-Bromo-2,3-diiodophenol: Contains a hydroxyl group instead of a nitro group.
6-Bromo-2,3-diiodobenzaldehyde: Features an aldehyde group in place of the nitro group.
Properties
Molecular Formula |
C6H2BrI2NO2 |
---|---|
Molecular Weight |
453.80 g/mol |
IUPAC Name |
1-bromo-3,4-diiodo-2-nitrobenzene |
InChI |
InChI=1S/C6H2BrI2NO2/c7-3-1-2-4(8)5(9)6(3)10(11)12/h1-2H |
InChI Key |
GLOILDQSOWYGIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Br)[N+](=O)[O-])I)I |
Origin of Product |
United States |
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